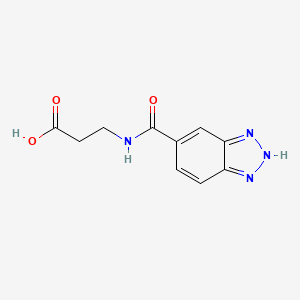

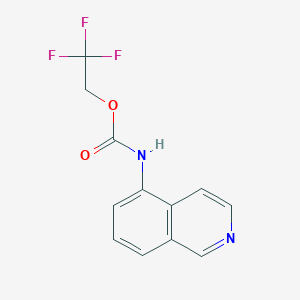

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid

Descripción general

Descripción

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid (3-BFP) is an organic compound belonging to the family of benzotriazole derivatives. It is a white crystalline solid with a molecular weight of 211.22 g/mol and a melting point of approximately 150°C. 3-BFP is commonly used as a reagent in a variety of organic syntheses, and has been studied for its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

A significant area of application for benzotriazole derivatives is in organic synthesis, where they serve as intermediates in the construction of complex molecules. For instance, the synthesis of benzimidazo[1,2-a][1,4]diazepinones involves a one-pot reaction with amines and alkyl isocyanides, utilizing bifunctional formyl acids derived from benzotriazole compounds, yielding novel benzimidazole-fused 1,4-diazepine-5-ones with potential for further chemical exploration (Ghandi et al., 2011).

Environmental Degradation and Analysis

Benzotriazole derivatives are also significant in environmental sciences, particularly in the study of their degradation and persistence in aquatic environments. These compounds, widely used as corrosion inhibitors, are omnipresent organic micropollutants. Research into their aerobic biological degradation in activated sludge has elucidated various degradation pathways, shedding light on their environmental fate and the efficiency of wastewater treatment processes (Huntscha et al., 2014).

Bioactivity and Pharmaceutical Applications

In the realm of biochemistry and pharmacology, benzotriazole derivatives have been explored for their bioactivity, including antifungal and antibacterial properties. For example, novel newly synthesized compounds based on this scaffold demonstrated significant antifungal activity against various crop disease fungi, indicating their potential as agrochemical agents (Liu et al., 2020). Additionally, some derivatives have shown promising antibacterial and antifungal activities, contributing to the search for new therapeutic agents (Rajasekaran et al., 2006).

Material Science and Corrosion Inhibition

Benzotriazole derivatives are also applied in material science, particularly as corrosion inhibitors for metals. Their effectiveness in protecting metal surfaces from corrosion, alongside insights from density functional theory (DFT) and molecular dynamics (MD) studies, highlights their importance in extending the lifespan of metal-based structures (Srivastava et al., 2017).

Peptide Synthesis and Coupling Reagents

Additionally, benzotriazole derivatives play a crucial role in peptide synthesis. For example, 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is widely used as a coupling reagent in solid-phase peptide synthesis, demonstrating the utility of benzotriazole compounds in facilitating the formation of peptide bonds with low racemization (Knorr et al., 1989).

Propiedades

IUPAC Name |

3-(2H-benzotriazole-5-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-9(16)3-4-11-10(17)6-1-2-7-8(5-6)13-14-12-7/h1-2,5H,3-4H2,(H,11,17)(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCYWSADFBGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)

![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)

phenyl]methyl})amine](/img/structure/B1517721.png)

![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)

![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)

![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)